Glycyl-dl-norvaline

概要

説明

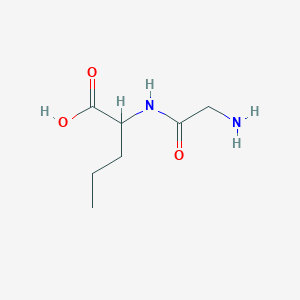

Glycyl-dl-norvaline is a dipeptide composed of glycine and norvaline. It is a synthetic compound that has garnered interest due to its potential applications in various scientific fields. The compound is characterized by its unique structure, which includes a peptide bond between glycine and norvaline.

準備方法

Synthetic Routes and Reaction Conditions: Glycyl-dl-norvaline can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the peptide bond between glycine and norvaline. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process.

化学反応の分析

Types of Reactions: Glycyl-dl-norvaline can undergo various chemical reactions, including:

Oxidation: The amino groups in the compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Oximes, nitroso derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Biochemical Research Applications

Glycyl-dl-norvaline is primarily used in biochemical research as a model compound for studying amino acid interactions and metabolic pathways. Its structure allows researchers to investigate the effects of amino acids on various biological processes.

- Metabolic Studies : this compound can serve as a substrate or an inhibitor in studies investigating amino acid metabolism. It has been utilized to analyze metabolic pathways in cultured mammalian cells, providing insights into how amino acids influence cellular functions and disease states .

- Protein Synthesis : This compound has been explored for its role in translational quality control, particularly regarding the misincorporation of non-standard amino acids like norvaline during protein synthesis. This aspect is crucial for understanding protein fidelity and the implications of incorporating non-standard residues into proteins .

Pharmaceutical Applications

The potential pharmaceutical applications of this compound are significant, particularly in drug formulation and therapeutic development.

- Drug Delivery Systems : this compound can be incorporated into drug delivery systems due to its amphiphilic nature, which may enhance the solubility and bioavailability of poorly soluble drugs. Its interactions with surfactants have been studied to improve drug formulations .

- Anticancer Research : There is ongoing research into the use of this compound derivatives for anticancer therapies. Modifications of this compound could lead to new agents that target specific cancer pathways, enhancing therapeutic efficacy while minimizing side effects .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in mass spectrometry and chromatography.

- Internal Standards : It has been used as an internal standard for analyzing metabolites in biological samples using gas chromatography-mass spectrometry (GC-MS). This application is essential for quantifying metabolites accurately, allowing researchers to assess metabolic profiles under various conditions .

- Chromatographic Analysis : The compound plays a role in liquid chromatography for free amino acid analysis, facilitating the study of amino acid composition in different biological samples .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound across different applications:

作用機序

The mechanism of action of glycyl-dl-norvaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing various biochemical pathways. Additionally, its peptide structure allows it to interact with cell surface receptors, potentially affecting cellular signaling processes.

類似化合物との比較

Glycyl-l-norvaline: A stereoisomer of glycyl-dl-norvaline with similar properties but different biological activity.

Glycyl-l-valine: Another dipeptide with a similar structure but containing valine instead of norvaline.

Glycyl-dl-leucine: A related compound with leucine replacing norvaline.

Uniqueness: this compound is unique due to its specific combination of glycine and norvaline, which imparts distinct chemical and biological properties

生物活性

Glycyl-dl-norvaline is a dipeptide composed of glycine and norvaline, known for its potential applications in various scientific fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical properties, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound (C₇H₁₄N₂O₃) features a peptide bond between glycine and norvaline, which imparts unique chemical properties that influence its biological activity .

- Synthesis : It is synthesized through peptide coupling techniques commonly used in organic chemistry.

This compound interacts with various biological systems, primarily through the following mechanisms:

- Enzyme Interaction : As a dipeptide, it can modulate enzyme activity, influencing metabolic pathways. For instance, it may act as a substrate or inhibitor for specific enzymes involved in protein synthesis .

- Cell Signaling : The compound has been shown to affect cellular signaling pathways, potentially altering gene expression and cellular metabolism .

The biological activity of this compound can be characterized by several biochemical properties:

- Stability : The stability of dipeptides like this compound under physiological conditions supports their role in biological systems.

- Solubility : It exhibits solubility in aqueous solutions, facilitating its interaction with various biomolecules.

Research Findings

Numerous studies have investigated the biological effects of this compound. Below are some key findings:

Table 1: Summary of Research Findings on this compound

Case Studies

- Enzyme Activity Modulation : In a study examining the effects of this compound on enzyme kinetics, researchers found that it could enhance the activity of certain proteases while inhibiting others. This dual role suggests its potential as a therapeutic agent in metabolic disorders .

- Cellular Metabolism : A case study highlighted the impact of this compound on cellular metabolism in cultured cells. The compound was shown to increase the uptake of amino acids, thereby promoting protein synthesis and cell growth .

- Therapeutic Applications : Investigations into its therapeutic potential revealed that this compound could serve as a candidate for drug development aimed at modulating metabolic pathways in diseases such as obesity and diabetes .

特性

IUPAC Name |

2-[(2-aminoacetyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIQKLAZYWZTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19257-03-5, 2189-27-7, 1999-38-8 | |

| Record name | Glycylnorvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019257035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2189-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206313 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。